N-[3-(2-Aminophenoxy)phenyl]acetamide hydrochloride
Description
Historical Context and Discovery
The development of this compound emerges from the broader historical context of phenoxyacetamide research, which has its roots in the systematic exploration of heterocyclic compounds during the mid-20th century. While specific documentation of this compound's initial synthesis is limited in the available literature, its development follows the established patterns of phenoxyacetamide derivative research that gained momentum in the 1980s. The synthesis of related phenoxyacetamide compounds was first reported in scientific literature during the late 1980s, when researchers began systematically exploring N-(3-methyl-4-R-isoxazol-5-yl)-2-R1-4-R2-phenoxyacetamides and their biological activities. This historical foundation provided the synthetic methodologies and structural insights that would later inform the development of more complex derivatives, including this compound.
The compound's emergence represents part of a broader trend in medicinal chemistry toward developing sophisticated heterocyclic structures with multiple functional groups. Early research in the phenoxyacetamide field focused primarily on antifungal applications, with studies demonstrating activity against Candida albicans and Cryptococcus neoformans. These foundational studies established the importance of amidic groups in enhancing antimycotic activity, providing crucial structure-activity relationship data that influenced subsequent synthetic efforts. The evolution from simple phenoxyacetamide structures to more complex derivatives like this compound reflects the progressive sophistication of synthetic organic chemistry and the increasing understanding of how structural modifications can influence biological and chemical properties.
Classification within Phenoxyacetamide Derivatives
This compound belongs to the extensive family of phenoxyacetamide derivatives, which are characterized by the presence of a phenoxy group linked to an acetamide moiety. Within this classification system, the compound represents a complex tertiary derivative featuring multiple functional groups that distinguish it from simpler phenoxyacetamide structures. The phenoxyacetamide family encompasses a diverse range of compounds that share the common structural motif of an aromatic ring connected through an oxygen bridge to an acetamide group, with various substitution patterns determining specific properties and applications. Contemporary research has identified several major subcategories within this family, including simple 2-phenoxyacetamides, substituted derivatives, and complex multi-ring systems like the compound under investigation.
The structural classification of this compound places it among the more sophisticated members of this chemical family due to its incorporation of both aminophenoxy and phenylacetamide functional groups. Recent studies have demonstrated that phenoxyacetamide derivatives exhibit remarkable structural diversity, with modifications at various positions leading to compounds with distinct biological activities. The presence of the amino group in the 2-position of the phenoxy ring, combined with the meta-substitution pattern on the acetamide-bearing phenyl ring, creates a unique chemical environment that influences both the compound's reactivity and its potential interactions with biological targets. This structural complexity positions the compound within a select group of phenoxyacetamide derivatives that demonstrate enhanced specificity and activity compared to their simpler counterparts.
| Structural Feature | Description | Classification Impact |
|---|---|---|
| Phenoxy group | 2-Aminophenoxy substitution | Enhanced reactivity and hydrogen bonding capability |
| Acetamide moiety | N-phenylacetamide structure | Core functional group defining family membership |
| Substitution pattern | Meta-positioned linking | Influences molecular geometry and binding properties |
| Hydrochloride salt | Protonated amine functionality | Improved solubility and stability characteristics |
Significance in Chemical Research
The significance of this compound in contemporary chemical research stems from its unique structural features and the insights it provides into structure-activity relationships within the phenoxyacetamide family. Research has demonstrated that phenoxyacetamide derivatives serve as valuable molecular scaffolds for investigating various chemical and biological phenomena, with studies showing that structural modifications can dramatically influence activity profiles. The compound's dual functional group architecture makes it particularly valuable for exploring how different molecular regions contribute to overall chemical behavior, providing researchers with a model system for understanding complex molecular interactions. Recent investigations have highlighted the importance of phenoxyacetamide derivatives in advancing synthetic methodologies, with novel compounds in this family serving as test cases for new reaction conditions and catalytic systems.
The compound's research significance extends beyond its immediate applications to encompass broader questions about molecular design and optimization. Studies focusing on phenoxyacetamide derivatives have revealed important principles governing how structural modifications influence biological activity, with research showing that compounds bearing electron-releasing substituents often exhibit enhanced activity compared to their unsubstituted counterparts. The presence of the amino group in this compound provides researchers with opportunities to investigate hydrogen bonding patterns, electronic effects, and potential sites for further chemical modification. These characteristics have made the compound valuable for computational chemistry studies, where researchers use molecular modeling techniques to predict properties and optimize synthetic strategies.
Furthermore, the compound serves as an important reference point for understanding the broader chemical space occupied by phenoxyacetamide derivatives. Research has shown that systematic variation of substituents within this chemical family can lead to compounds with dramatically different properties, making individual derivatives like this compound valuable for establishing structure-activity correlations. The compound's well-defined structure and characterized properties make it suitable for serving as a benchmark in comparative studies, allowing researchers to evaluate the effects of structural modifications by comparing new derivatives against established reference compounds. This role has contributed to its adoption in various research programs focused on rational drug design and materials development.
Overview of Current Academic Interest
Current academic interest in this compound reflects broader trends in contemporary chemical research, particularly the growing focus on structure-based design and the development of compounds with specific biological activities. Recent literature reveals substantial research activity focused on phenoxyacetamide derivatives, with studies exploring applications ranging from antiviral research to materials science. The compound has attracted attention from researchers investigating potential therapeutic applications, with studies demonstrating that phenoxyacetamide derivatives can serve as scaffolds for developing novel bioactive compounds. Contemporary research programs have identified this chemical family as particularly promising for addressing current challenges in drug discovery, where the need for compounds with improved selectivity and reduced side effects drives continued investigation of complex heterocyclic structures.
Academic interest in the compound is further stimulated by recent advances in computational chemistry and molecular modeling, which have enhanced researchers' ability to predict and optimize the properties of phenoxyacetamide derivatives. Studies utilizing in silico approaches have demonstrated the value of compounds like this compound for testing theoretical models and validating computational predictions. These investigations have revealed important insights into how molecular structure influences binding affinity and selectivity, contributing to the development of more sophisticated design strategies. The compound's well-characterized structure makes it particularly suitable for computational studies, where researchers can systematically explore the effects of structural modifications without the need for extensive synthetic work.
| Research Area | Current Applications | Academic Impact |
|---|---|---|
| Computational Chemistry | Molecular modeling and property prediction | Enhanced understanding of structure-activity relationships |
| Synthetic Methodology | Test substrate for new reaction conditions | Development of improved synthetic strategies |
| Materials Science | Investigation of solid-state properties | Advancement of crystalline material design |
| Biochemical Research | Enzyme interaction studies | Contribution to understanding of molecular recognition |
The growing academic interest in this compound is also driven by its potential applications in emerging research areas such as chemical biology and nanotechnology. Recent studies have explored how phenoxyacetamide derivatives can be incorporated into larger molecular systems, with research demonstrating that these compounds can serve as building blocks for more complex architectures. The compound's multiple functional groups provide numerous opportunities for chemical modification and conjugation, making it valuable for researchers developing novel materials and biological probes. This versatility has led to its adoption in various interdisciplinary research programs, where chemists collaborate with biologists, materials scientists, and computational researchers to explore new applications and develop improved synthetic strategies.
Properties
IUPAC Name |
N-[3-(2-aminophenoxy)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2.ClH/c1-10(17)16-11-5-4-6-12(9-11)18-14-8-3-2-7-13(14)15;/h2-9H,15H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUQTOOIMFVVPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=CC=CC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185304-44-2 | |
| Record name | Acetamide, N-[3-(2-aminophenoxy)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185304-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of Ortho-Acetaminophenol Intermediate
- Starting material: Ortho-aminophenol (2-aminophenol)
- Reaction: Acetylation with acetic anhydride under ice bath conditions.
- Molar ratio: Ortho-aminophenol to acetic anhydride is maintained between 1:1 to 1:1.5.
- Solvent: Ethyl acetate (2 mL per mmol of ortho-aminophenol).
- Process: Dropwise addition of acetic anhydride to ortho-aminophenol solution, followed by washing, extraction, salt washing, and drying with anhydrous magnesium sulfate.
- Product: Ortho-acetaminophenol (N-(2-hydroxyphenyl)acetamide).
This step yields a protected amino phenol intermediate crucial for further transformations.
Formation of N-(2-Methoxyphenyl)acetamide
- Reaction: Methylation of the hydroxyl group using dimethyl carbonate.
- Catalyst: Phase transfer catalysts such as cesium carbonate or potassium carbonate.
- Conditions: Reflux temperature between 95-110 °C for 3-5 hours.
- Outcome: Conversion of hydroxy group to methoxy group yielding N-(2-methoxyphenyl)acetamide.
Bromination to Form N-(5-Bromo-2-methoxyphenyl)acetamide
- Reagents: N-bromosuccinimide (NBS) under ice bath and nitrogen atmosphere.
- Solvent: Methylene chloride, ethyl acetate, DMF, or chloroform.
- Reaction time: 2-4 hours.
- Post-reaction: Washing with 7% potassium carbonate solution, extraction, and drying.
- Result: Selective bromination at the 5-position of the aromatic ring.
Conversion to N-(5-Bromo-2-hydroxyphenyl)acetamide with Acetyl Group
- Reagents: Aluminum chloride (AlCl₃) and chloroacetic chloride.
- Molar ratio: Substrate to AlCl₃ between 1:1.4 to 1.6.
- Conditions: Ice bath during addition of chloroacetic chloride, followed by reaction at room or elevated temperature under nitrogen protection.
- Work-up: Extraction with methylene chloride, washing with saturated sodium bicarbonate and salt water, drying with anhydrous sodium sulfate.
- Product: N-(5-bromo-2-hydroxyphenyl)acetamide bearing an acetyl group.
Catalytic Hydrogenation to Final Product
- Catalyst: Palladium on carbon (Pd/C), 5% loading.
- Acid binding agents: Triethylamine, sodium bicarbonate, sodium carbonate, sodium hydroxide, or sodium acetate.
- Reaction parameters:
- Temperature: 50-75 °C
- Reaction time: 3-6 hours
- Gas flow: Hydrogen passed at one bubble per second
- Ratios: Reactant to Pd/C weight ratio 1:0.05-0.2; reactant to acid binding agent molar ratio 1:1-3; reactant to solvent weight ratio 1:5-10.
- Procedure: After stirring and purging with nitrogen, hydrogen gas is bubbled through the reaction mixture. Completion is monitored by thin-layer chromatography.
- Purification: Cooling, filtration to remove Pd/C catalyst, recrystallization from ethyl acetate and toluene mixture under reflux and subsequent cooling with water washing.
- Yield: Typically 72-85% with purity >99.8% by HPLC.
Formation of Hydrochloride Salt
- The free base N-[3-(2-Aminophenoxy)phenyl]acetamide is treated with hydrochloric acid to form the hydrochloride salt.
- This step enhances the compound’s solubility and stability for pharmaceutical applications.
Data Table: Summary of Key Reaction Steps and Conditions
| Step | Reaction Description | Key Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Acetylation of ortho-aminophenol | Acetic anhydride, ethyl acetate | 0 (ice bath) | 1-2 | High | Molar ratio 1:1-1.5 |
| 2 | Methylation to N-(2-methoxyphenyl)acetamide | Dimethyl carbonate, cesium/potassium carbonate | 95-110 (reflux) | 3-5 | Good | Phase transfer catalyst used |
| 3 | Bromination with NBS | NBS, methylene chloride, nitrogen atmosphere | 0 (ice bath) | 2-4 | Moderate | Selective bromination |
| 4 | Acetylation with chloroacetic chloride | AlCl₃, chloroacetic chloride | 0 to RT | 1-3 | 72-79 | Nitrogen protection, extraction |
| 5 | Catalytic hydrogenation to final amide | Pd/C, H₂, triethylamine or base | 50-75 | 3-6 | 72-85 | Recrystallization purification |
| 6 | Hydrochloride salt formation | HCl | RT | 1 | Quantitative | Enhances solubility and stability |
Research Findings and Analysis
- The patented method (CN109824537A) provides a robust and reproducible synthetic route with well-defined reaction parameters and purification steps ensuring high purity and yield.
- The use of phase transfer catalysts and controlled reaction temperatures significantly improves methylation and bromination efficiency.
- Catalytic hydrogenation under mild conditions with Pd/C and acid binding agents effectively reduces intermediate compounds to the target amine without over-reduction or side reactions.
- The recrystallization step in ethyl acetate and toluene ensures removal of impurities and consistent product quality.
- The hydrochloride salt formation is a critical final step for pharmaceutical-grade compound preparation, improving physicochemical properties.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation primarily at its aromatic amine group and ether linkage.
Key findings:
-
Oxidative ring closure forms benzoxazole derivatives under UV irradiation
-
Methanol/water mixtures improve oxidation selectivity compared to pure solvents
Reduction Reactions
The hydrochloride salt shows distinct reduction patterns:
Notable observations:
Substitution Reactions
The electron-rich aromatic system facilitates both electrophilic and nucleophilic substitutions:
Electrophilic Substitution
| Position | Reagent | Product | Regioselectivity |
|---|---|---|---|
| Para to acetamide | Br₂/FeBr₃ | 4-Bromo derivative | >95% |
| Ortho to ether | HNO₃/H₂SO₄ | 2-Nitro compound | 67% yield |
Nucleophilic Aromatic Substitution
| Leaving Group | Nucleophile | Conditions | Success Rate |
|---|---|---|---|
| Cl⁻ | Piperazine | DMF, 120°C | 84% |
| OAc⁻ | Thiophenol | K₂CO₃, DMSO | 91% |
Acylation/Amidation
The primary amine undergoes predictable derivatization:
Optimized conditions:
Cyclization Reactions
Strategic ring formation occurs through three pathways:
Key parameters:
Research Insights from Clinical Studies
-
Derivatives exhibit dose-dependent effects in MES seizure models (ED₅₀ = 32 mg/kg)
-
Tetrahydroisoquinoline variants demonstrate 18nM affinity for NMDA receptors
-
Optimal logP range for blood-brain barrier penetration: 2.1-3.8
This reactivity profile establishes N-[3-(2-Aminophenoxy)phenyl]acetamide hydrochloride as a versatile scaffold for developing CNS-active therapeutics and functional materials. Recent advances in flow chemistry and enzymatic catalysis promise enhanced synthetic control over its derivatives.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
This compound serves as a fundamental building block in organic chemistry, facilitating the synthesis of more complex molecules. It is utilized as a reagent in various chemical reactions, contributing to advancements in synthetic methodologies.
Biological Applications
Enzyme Inhibition Studies
N-[3-(2-Aminophenoxy)phenyl]acetamide hydrochloride is significant in studying enzyme inhibition and protein interactions. Its ability to bind to specific enzymes allows researchers to explore biochemical processes and regulatory mechanisms within cells. For instance, it has been employed to investigate the modulation of metabolic pathways by inhibiting enzyme activity, which can lead to insights into disease mechanisms and potential therapeutic targets.
Anti-Cancer Research
Preliminary studies indicate that this compound may possess anti-cancer properties. Research has shown that it can induce apoptosis in cancer cells by modulating signaling pathways related to cell proliferation and survival. Notably, compounds structurally related to N-[3-(2-Aminophenoxy)phenyl]acetamide have demonstrated efficacy against resistant cancer cell lines, highlighting its potential as a therapeutic agent.
Analgesic and Anti-Inflammatory Effects
The compound has also been investigated for its analgesic properties. Studies suggest that it may inhibit pro-inflammatory mediators, making it a candidate for pain management therapies. Its mechanism likely involves the modulation of inflammatory pathways, which could provide relief from various inflammatory conditions.
Case Study 1: Anti-Cancer Activity
A study focused on the effects of this compound on melanoma and pancreatic cancer cells revealed significant cytotoxicity. The compound was shown to induce both apoptosis and autophagy, suggesting a dual mechanism of action against tumor growth. This research underscores the potential of this compound in developing new anti-cancer therapies.
Case Study 2: Enzyme Interaction
In enzyme inhibition studies, this compound was utilized to understand protein interactions better. Its binding affinity for specific enzymes allowed researchers to delineate the regulatory roles these enzymes play in metabolic pathways, providing insights into potential therapeutic interventions for metabolic disorders .
Mechanism of Action
The mechanism by which N-[3-(2-Aminophenoxy)phenyl]acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in these interactions can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
Table 1: Key Structural Differences Among Analogs
Key Observations :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | N-[3-(2-Aminophenoxy)phenyl]acetamide HCl | N-[3-(Aminomethyl)phenyl]acetamide HCl | N-(3-Chloro-4-hydroxyphenyl)acetamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~282.75 | 200.67 | 185.61 |
| Solubility | High (HCl salt) | Moderate (HCl salt) | Low (neutral form) |
| Hydrogen Bonding Capacity | 3 donors, 4 acceptors | 2 donors, 3 acceptors | 2 donors, 3 acceptors |
Analysis :
- The hydrochloride salt form of the target compound and its analogs improves aqueous solubility, critical for drug formulation .
Biological Activity
N-[3-(2-Aminophenoxy)phenyl]acetamide hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article presents a detailed overview of its biological activity, including mechanisms of action, applications in medical research, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H15ClN2O2
- Molecular Weight : 284.73 g/mol
- Functional Groups : The compound features an acetamide group and a phenoxy moiety, enhancing its solubility and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites, which prevents substrate interaction and subsequent catalytic reactions. This modulation can lead to various biological effects, including anti-inflammatory and analgesic properties.
1. Anti-Cancer Research
This compound has been investigated for its potential anti-cancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival. For instance, compounds structurally related to N-[3-(2-Aminophenoxy)phenyl]acetamide have demonstrated efficacy against resistant cancer cell lines .
2. Enzyme Inhibition Studies
The compound is utilized in enzyme inhibition studies, particularly in understanding protein interactions and the regulation of metabolic pathways. Its ability to bind to specific enzymes makes it a valuable tool for exploring biochemical processes.
3. Analgesic and Anti-Inflammatory Effects
Research has indicated that this compound may exhibit analgesic effects, making it a candidate for pain management therapies. Its mechanism likely involves the inhibition of pro-inflammatory mediators.
Case Study 1: Anti-Cancer Activity
In a study examining the effects of related compounds on melanoma and pancreatic cancer cells, this compound exhibited significant cytotoxicity. The compound was shown to induce both apoptosis and autophagy in cancer cells, highlighting its dual mechanism of action against tumor growth .
Case Study 2: Enzyme Interaction
A study focused on the interaction between this compound and specific metabolic enzymes revealed that the compound effectively inhibited enzyme activity, leading to altered metabolic profiles in treated cells. This suggests potential applications in metabolic disease management.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-[3-(4-Amino-phenoxy)phenyl]acetamide | C14H15N2O2 | Lacks fluorine substitution | Potential anti-cancer activity |
| N-[4-(Aminophenyl)acetamide] | C8H10N2O | Simpler structure | Analgesic properties |
| N-[3-(4-Fluorophenoxy)phenyl]acetamide | C14H13FNO2 | Fluorine substitution at different position | Antimicrobial activity |
This comparison highlights the unique properties of this compound, particularly its specific substitution pattern which may enhance its biological efficacy compared to similar compounds.
Q & A
Q. What are the optimal synthetic routes for N-[3-(2-Aminophenoxy)phenyl]acetamide hydrochloride, and what critical reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves:
Ether Bond Formation : Coupling 2-aminophenol with 3-nitrophenol via nucleophilic aromatic substitution (using K₂CO₃ as a base in DMF at 80–100°C) to form the phenoxy intermediate .
Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or NaBH₄ in ethanol .
Acetylation : React the amine with acetyl chloride in anhydrous dichloromethane (DCM) under nitrogen, followed by HCl gas to form the hydrochloride salt .
- Critical Parameters :
- Temperature control during acetylation to avoid side reactions (e.g., over-acetylation).
- Purity of intermediates (monitored via TLC or HPLC) to prevent yield loss .
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Ether Formation | K₂CO₃, DMF, 80–100°C | Use dry solvents to avoid hydrolysis |
| Reduction | H₂/Pd-C, EtOH, 50 psi | Catalyst activation (pre-reduce Pd-C) |
| Acetylation | AcCl, DCM, 0–5°C | Slow addition of acetyl chloride |
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the acetamide (–NHCOCH₃) proton (δ 2.1–2.3 ppm) and aromatic protons (δ 6.5–7.5 ppm). The 2-aminophenoxy group shows distinct splitting patterns due to J-coupling .
- FT-IR : Validate the amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Detect the molecular ion peak [M+H]⁺ at m/z 289.1 (C₁₄H₁₃N₂O₂·HCl) .
- XRD : Confirm crystalline salt formation by comparing with known hydrochloride structures .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use ethanol/water (3:1) to remove unreacted starting materials .
- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (1:4 to 1:1) for intermediates .
- Acid-Base Extraction : Isolate the hydrochloride salt by adjusting pH to 2–3 with HCl, followed by filtration .
Advanced Questions
Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different in vitro models?
- Methodological Answer :
- Assay Standardization : Normalize cell viability assays (e.g., MTT) using identical incubation times (24–48 hrs) and serum-free conditions to minimize variability .
- Orthogonal Validation : Cross-check activity with alternative assays (e.g., Western blot for target protein inhibition) .
- Meta-Analysis : Compare structural analogs (e.g., sulfonamide or difluoromethoxy derivatives) to identify substituent-specific trends .
Q. What computational modeling approaches are suitable for predicting the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock/Vina) : Simulate binding to receptors (e.g., kinases) using the compound’s 3D structure (generated via Gaussian09) .
- MD Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR : Correlate substituent electronic effects (Hammett σ values) with activity data from analogs .
Q. How does the presence of the 2-aminophenoxy substituent influence the compound’s pharmacokinetic properties compared to other aryloxy acetamide derivatives?
- Methodological Answer :
- Solubility : The –NH₂ group enhances water solubility (logP ~1.2) vs. chloro (–Cl, logP ~2.5) or methoxy (–OCH₃, logP ~2.0) substituents .
- Metabolism : In vitro microsomal studies show slower oxidation of 2-aminophenoxy vs. 3-chlorophenoxy groups due to reduced cytochrome P450 affinity .
- Permeability : Caco-2 assays indicate moderate intestinal absorption (Papp ~5 × 10⁻⁶ cm/s), comparable to unsubstituted phenyl analogs .
Q. What strategies can be employed to optimize the selectivity of this compound for its intended molecular target over structurally similar off-target proteins?
- Methodological Answer :
- Fragment-Based Design : Introduce steric hindrance (e.g., methyl groups at ortho positions) to block off-target binding .
- Mutagenesis Studies : Identify critical binding residues (e.g., Asp189 in trypsin-like proteases) and modify substituents to disrupt off-target interactions .
- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins) to rank inhibitory activity across 100+ targets .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility values for this compound?
- Methodological Answer :
- Standardized Protocols : Use USP buffer systems (pH 1.2, 4.5, 6.8) at 37°C for equilibrium solubility measurements .
- Particle Size Control : Sieve samples to ≤50 µm to ensure consistent surface area .
- Validation : Cross-reference with HPLC purity data to rule out impurity-driven discrepancies .
Experimental Design Tables
| Parameter | Optimized Condition | Evidence Source |
|---|---|---|
| Acetylation Temperature | 0–5°C (prevents decomposition) | |
| Reduction Catalyst | 10% Pd-C (higher activity) | |
| Recrystallization Solvent | Ethanol/Water (3:1) |
| Characterization | Key Peaks/Data | Evidence Source |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 2.1 (s, 3H, COCH₃) | |
| FT-IR | 1650 cm⁻¹ (C=O) | |
| ESI-MS | m/z 289.1 [M+H]⁺ |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
